N2-(4-chlorophenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine
Description
This compound is a 1,3,5-triazine derivative substituted with a 4-chlorophenyl group at the N2 position, a 4-methoxyphenyl group at the N4 position, and a morpholin-4-yl group at the C6 position. Synthesized via nucleophilic substitution reactions, it exhibits a melting point of 140–142°C (with decomposition) and a moderate yield of 62% . Key spectral features include IR peaks at 3262 cm⁻¹ (N–H stretching) and 1245 cm⁻¹ (C–O of methoxy), alongside NMR signals for morpholine protons (δ 3.62 ppm) and aromatic protons (δ 6.87 ppm) . Its structural diversity makes it a candidate for pharmaceutical or materials science applications.
Properties
IUPAC Name |
2-N-(4-chlorophenyl)-4-N-(4-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN6O2/c1-28-17-8-6-16(7-9-17)23-19-24-18(22-15-4-2-14(21)3-5-15)25-20(26-19)27-10-12-29-13-11-27/h2-9H,10-13H2,1H3,(H2,22,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYNHXOFZRXMQKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N2-(4-chlorophenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine typically involves a multi-step process. The initial step often includes the formation of the triazine ring through a cyclization reaction. Subsequent steps involve the introduction of the chlorophenyl, methoxyphenyl, and morpholinyl groups through substitution reactions. Common reagents used in these reactions include chlorinated aromatic compounds, methoxy-substituted aromatic compounds, and morpholine. The reaction conditions often require the use of catalysts and specific temperature and pressure conditions to ensure the desired product yield.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the final product is typically achieved through techniques such as recrystallization, chromatography, and distillation.
Chemical Reactions Analysis
Types of Reactions: N2-(4-chlorophenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and morpholinyl groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the chlorophenyl group, resulting in the formation of phenyl derivatives.
Substitution: The triazine ring can undergo substitution reactions, where the existing substituents are replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically require the use of nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides of the methoxy and morpholinyl groups, while reduction may produce phenyl derivatives.
Scientific Research Applications
N2-(4-chlorophenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways.
Medicine: The compound is of interest in medicinal chemistry for its potential therapeutic properties. It may be explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: In industrial applications, the compound may be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mechanism of Action
The mechanism of action of N2-(4-chlorophenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The triazine ring and its substituents play a crucial role in determining the binding affinity and specificity. The molecular pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid functions.
Comparison with Similar Compounds
Substituent Variations and Physical Properties
Table 1: Substituents and Physical Properties

Key Observations:
Spectral and Structural Analysis
Table 3: Spectral Data Highlights
Key Observations:
Biological Activity
N2-(4-chlorophenyl)-N4-(4-methoxyphenyl)-6-(morpholin-4-yl)-1,3,5-triazine-2,4-diamine (referred to as "the compound" hereafter) is a synthetic organic compound belonging to the triazine family. Its unique molecular structure and functional groups have garnered attention for potential biological applications, particularly in medicinal chemistry and cancer therapeutics.
Chemical Structure and Properties
The compound features a triazine core substituted with:
- Chlorophenyl group at the N2 position.
- Methoxyphenyl group at the N4 position.
- Morpholino group at the 6 position.
This combination of substituents contributes to its biological activity by influencing its interaction with various biological targets.
The biological activity of the compound primarily involves:
- Enzyme Inhibition: The compound has been shown to inhibit specific enzymes involved in cancer metabolism, which may lead to reduced tumor growth and proliferation.
- Receptor Modulation: It interacts with cellular receptors, potentially altering signaling pathways associated with cancer progression and cell survival.
Anticancer Activity
Recent studies have evaluated the compound's efficacy against various cancer cell lines. The following table summarizes key findings from these studies:
| Cell Line | IC50 (μM) | Selectivity Index (SI) | Notes |
|---|---|---|---|
| MDA-MB231 (Breast) | 0.09 | 54 | Highly sensitive; effective growth inhibition. |
| DU145 (Prostate) | 0.32 | 30 | Moderate sensitivity; requires further study. |
| SKBR-3 (Breast) | >10 | - | Resistant to treatment; less effective. |
The compound demonstrated significant antiproliferative effects on hormone-independent breast cancer cells (MDA-MB231), while hormone-dependent lines (SKBR-3) showed resistance. This suggests a potential for selective targeting of aggressive cancer types.
Case Studies
-
Study on MDA-MB231 Cells:
- The compound was tested at varying concentrations, revealing a dose-dependent inhibition of cell growth.
- Molecular docking studies suggested that the compound binds effectively to the active sites of relevant enzymes, enhancing its inhibitory action.
-
Prostate Cancer Cell Line DU145:
- The compound exhibited moderate cytotoxicity, indicating potential for further optimization in structure to enhance selectivity and potency.
Structure-Activity Relationship (SAR)
A quantitative structure-activity relationship (QSAR) analysis has been performed to understand how structural modifications influence biological activity. Key findings include:
- The presence of electron-donating groups in the para position of the phenyl rings enhances activity.
- Substituents that increase lipophilicity generally improve membrane permeability but may adversely affect solubility.
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies indicate that:
- The compound exhibits low microsomal clearance rates, suggesting favorable metabolic stability.
- Toxicity profiles are currently under investigation, with initial results showing low cytotoxicity towards normal mammalian cells compared to cancer cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
